molecular formula C23H18N6O2S B3296038 4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide CAS No. 891130-24-8

4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3296038
CAS No.: 891130-24-8
M. Wt: 442.5 g/mol
InChI Key: IAFRHTZZEUQKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide is a synthetic small molecule organonitrogen compound featuring a complex heterocyclic architecture built around a [1,2,4]triazolo[4,3-b]pyridazine core scaffold. This specific molecular framework is recognized in medicinal chemistry as a privileged structure, meaning it exhibits a pronounced ability to interact with diverse biological targets and is present in compounds demonstrating a wide spectrum of pharmacological activities . The molecular structure integrates a 4-methylbenzenesulfonamide group, a functional moiety known to confer potent inhibitory properties against enzymes such as carbonic anhydrases, as sulfonamides typically act as zinc-binding groups in the active site of these enzymes . The presence of the pyridin-2-yl substituent on the triazole ring further enhances the molecule's potential for forming key molecular interactions, including hydrogen bonding and dipole-dipole interactions, with various biological receptors . This compound is of significant interest in early-stage pharmaceutical research and drug discovery. Its core structure, the 1,2,4-triazole, is a well-established pharmacophore found in numerous clinically used drugs, including antifungal agents (e.g., fluconazole, voriconazole), anticonvulsants (e.g., estazolam), and anticancer agents (e.g., anastrozole) . Furthermore, the integration of a sulfonamide group suggests potential application as a investigative tool for studying carbonic anhydrase (CA) isoforms, which are enzymes involved in critical physiological processes and are therapeutic targets for conditions like cancer, epilepsy, and glaucoma . The hybrid nature of this molecule, combining multiple heterocyclic systems, makes it a valuable candidate for probing structure-activity relationships (SAR) and for screening against a panel of biological targets to identify novel mechanisms of action, particularly in oncology and central nervous system (CNS) disorders . Researchers can utilize this compound strictly as a reference standard, a building block for further chemical synthesis, or a lead compound in biochemical assay development. Intended Use and Handling: This product is provided for non-human research applications in laboratory settings only. It is intended for use by qualified professional researchers in chemical or pharmaceutical development. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Handle with appropriate precautions, using personal protective equipment and under conditions that adhere to all relevant local and international laboratory safety regulations.

Properties

IUPAC Name

4-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c1-16-5-11-19(12-6-16)32(30,31)28-18-9-7-17(8-10-18)20-13-14-22-25-26-23(29(22)27-20)21-4-2-3-15-24-21/h2-15,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFRHTZZEUQKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Intermediate: This step involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the pyridazinone core.

    Introduction of the Triazole Ring: The pyridazinone intermediate is then reacted with an azide compound under cycloaddition conditions to form the triazolopyridazine ring system.

    Attachment of the Pyridine Ring: The triazolopyridazine intermediate is further functionalized by coupling with a pyridine derivative using palladium-catalyzed cross-coupling reactions.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: It is utilized in chemical biology research to explore its interactions with biological macromolecules and cellular processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Biological Activity / Target Melting Point (°C) Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(Pyridin-2-yl), 6-(4-sulfonamidophenyl), 4-methylbenzene Potential PEF(S) binder (inferred) Not reported
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-Chlorophenyl), 6-(thioacetamide-phenyl) Not explicitly reported Not reported
Lin28-1632 (C1632) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, 6-(3-acetamidophenyl), N-methyl LIN28 inhibitor, PD-L1 downregulation Not reported
(E)-4b () [1,2,4]Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole, propenoic acid Not explicitly reported 253–255
3ab () [1,2,4]Triazolo[4,3-b]pyridazine 3-(Trifluoromethyl), pyrrolidin-3-ylpropenamide Synthetic intermediate Not reported

Key Differences and Implications

  • Pyridin-2-yl vs.
  • Sulfonamide vs. Acetamide/Thioacetamide : The sulfonamide group in the target compound likely increases solubility and acidity (pKa ~10–11) relative to acetamide derivatives (e.g., Lin28-1632), which could influence membrane permeability and binding kinetics .
  • Biological Targets :
    • Lin28-1632 inhibits LIN28/let-7 interaction, reducing tumor growth .
    • Sulfonamide analogs (e.g., ) bind PEF(S) and displace TNS, suggesting the target compound may share similar allosteric modulation properties .

Physical Properties

  • Melting Points : Analogous triazolopyridazine derivatives exhibit melting points ranging from 175–255°C. For example, (E)-4b () melts at 253–255°C, while pyrazolo-pyrimidine derivatives () show lower melting points (175–178°C), likely due to reduced crystallinity from bulky substituents .

Biological Activity

4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyridine ring, and a triazolopyridazine moiety. Its molecular weight is 442.5 g/mol, and it possesses various functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight442.5 g/mol
CAS Number891130-24-8
SolubilitySoluble in DMSO
LogP (octanol-water)1.5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular pathways:

  • c-Met Kinase Inhibition : The compound has shown potential as an inhibitor of the c-Met kinase pathway, which is crucial in cancer progression. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.

In Vitro Studies

In vitro studies have assessed the compound's efficacy against multiple cancer cell lines. The following table summarizes the IC50 values for selected cell lines:

Cell LineIC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results indicate that the compound exhibits significant anti-tumor activity, particularly against MCF-7 cells.

Mechanistic Insights

Further mechanistic studies have been conducted to understand how this compound induces cell death in cancer cells:

  • Apoptosis Induction : Flow cytometry assays using Annexin V-FITC/PI staining revealed that the compound promotes apoptosis in treated cancer cells.
  • Cell Cycle Arrest : The compound also causes cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

Case Studies

Recent research has highlighted the therapeutic potential of this compound in various disease models:

  • Cancer Treatment : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
  • Infectious Diseases : Investigations into its efficacy against Cryptosporidium parvum showed promising results with an EC50 of 0.17 μM, indicating its potential as an anti-parasitic agent.

Q & A

Q. How can researchers optimize the synthesis of 4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the preparation of triazolo[4,3-b]pyridazine intermediates followed by sulfonamide coupling. Key optimizations include:
  • Reagent selection : Use of pyridine or acylating agents for intermediate stabilization .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to minimize side reactions .
  • Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling of pyridinyl groups .
  • Purification : Sequential column chromatography and recrystallization to achieve >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl and sulfonamide groups) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak) .
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm to assess purity (>98%) .
  • X-ray crystallography : For resolving ambiguous stereochemistry or conformational analysis .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :
  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to triazolo-pyridazine kinase inhibitors .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational docking : Molecular dynamics simulations to predict binding affinity to target proteins (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Meta-analysis : Cross-validate experimental conditions (e.g., cell line specificity, assay protocols) from independent studies .
  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) with triplicate measurements .
  • In silico modeling : Apply quantitative structure-activity relationship (QSAR) models to reconcile discrepancies in activity .

Q. What reaction mechanisms underlie the instability of the triazolo-pyridazine core under acidic conditions?

  • Methodological Answer :
  • Protonation studies : Monitor pH-dependent degradation via UV-Vis spectroscopy; the pyridazine ring undergoes protonation at pH < 3, leading to ring-opening .
  • Kinetic analysis : Use Arrhenius plots to determine activation energy for decomposition .
  • Stabilization strategies : Co-formulate with buffering agents (e.g., citrate) or encapsulate in liposomes .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for kinase targets?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace 4-methyl with halogenated groups) to probe hydrophobic interactions .
  • Bioisosteric replacement : Substitute the sulfonamide group with carboxamide or urea to alter H-bonding patterns .
  • 3D-QSAR : Generate CoMFA/CoMSIA models using activity data from analogs to predict optimal substitutions .

Q. What experimental approaches are critical for identifying off-target interactions of this compound in cellular systems?

  • Methodological Answer :
  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated probes to capture interacting proteins .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • SPR (Surface Plasmon Resonance) : Screen against a panel of non-target receptors/enzymes to assess cross-reactivity .

Q. How can the metabolic stability of this compound be evaluated in preclinical models?

  • Methodological Answer :
  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • CYP inhibition screening : Test against CYP3A4, CYP2D6 isoforms to predict drug-drug interactions .
  • In vivo PK studies : Administer to rodents and measure plasma half-life, clearance, and metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.